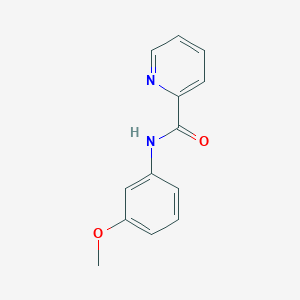

N-(3-methoxyphenyl)picolinamide

Description

Significance of the Picolinamide (B142947) Scaffold in Medicinal Chemistry and Beyond

The picolinamide scaffold, a fundamental structural motif in N-(3-methoxyphenyl)picolinamide, is of considerable importance in medicinal chemistry. researchgate.net Picolinamide itself is a derivative of picolinic acid and is classified as a pyridinecarboxamide. researchgate.net This structural framework is a key component in numerous biologically active compounds, contributing to a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. nih.gov The versatility of the picolinamide scaffold stems from its ability to act as a bidentate ligand, coordinating with various metal ions through the pyridine (B92270) nitrogen and the amide group. This property is not only crucial for its biological activities but also makes it a valuable component in the development of catalysts and materials with specific electronic and photophysical properties.

The amide bond within the picolinamide structure is a critical feature, as it is a prevalent linkage in many pharmaceutical agents and natural products. The stability and conformational rigidity conferred by the picolinamide scaffold make it an attractive starting point for the design of new therapeutic agents. Researchers have successfully developed picolinamide derivatives as inhibitors of various enzymes, including vascular endothelial growth factor receptor-2 (VEGFR-2) kinase and acetylcholinesterase, highlighting the scaffold's potential in addressing a range of diseases. researchgate.netresearchgate.net

Overview of this compound as a Representative Picolinamide Derivative

While specific research on this compound is not extensively documented in publicly available literature, the synthesis and properties of its isomers, such as N-(4-methoxyphenyl)picolinamide, have been studied. nih.gov These studies provide valuable insights into the general characteristics of this class of compounds. For instance, the synthesis of N-(4-methoxyphenyl)picolinamide has been achieved through the microwave-assisted reaction of picolinic acid with p-anisidine (B42471) in the presence of orthoboric acid. nih.gov This method offers a high-yield route to this class of picolinamides.

The structural analysis of the related N-(4-methoxyphenyl)picolinamide reveals a nearly coplanar arrangement of the pyridine and benzene (B151609) rings, stabilized by intramolecular hydrogen bonds. nih.gov This planarity can be a crucial factor in the molecule's ability to intercalate with DNA or fit into the active sites of enzymes.

Table 1: Physicochemical Properties of N-(4-methoxyphenyl)picolinamide (Data for the 4-methoxy isomer is provided as a reference for the general characteristics of this class of compounds)

| Property | Value | Reference |

| Molecular Formula | C13H12N2O2 | nih.gov |

| Molecular Weight | 228.25 g/mol | nih.gov |

| Melting Point | 362–363 K | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | nih.gov |

Current Research Landscape and Key Academic Foci for the Compound

The current research landscape for picolinamide derivatives is vibrant and focused on several key areas, providing a context for the potential applications of this compound.

One major focus is the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Picolinamide-based compounds have been designed and synthesized as potent inhibitors of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels) which is essential for tumor growth. researchgate.net The general structure of this compound makes it a candidate for investigation in this area.

Another significant area of research is in the field of neurodegenerative diseases . Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in the management of Alzheimer's disease. Studies have shown that certain picolinamide derivatives exhibit potent AChE inhibitory activity. researchgate.net The structural features of this compound could be explored for their potential to interact with the active site of AChE.

Furthermore, the anticancer properties of picolinamide derivatives are being actively investigated. Their mechanism of action can be diverse, ranging from the inhibition of specific enzymes to the induction of apoptosis (programmed cell death) in cancer cells. The substitution pattern on the phenyl ring of N-phenylpicolinamides can significantly influence their cytotoxic activity.

While direct experimental data on the biological activities of this compound is limited in published literature, its structural similarity to other biologically active picolinamides suggests that it is a compound with considerable potential for further investigation in these and other areas of medicinal chemistry. Future research would be necessary to elucidate the specific biological profile and therapeutic potential of this particular derivative.

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C13H12N2O2/c1-17-11-6-4-5-10(9-11)15-13(16)12-7-2-3-8-14-12/h2-9H,1H3,(H,15,16) |

InChI Key |

PAMVKTILGQPDRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthesis Routes for N-(3-methoxyphenyl)picolinamide

The primary scaffold of this compound is formed by an amide bond linking a picolinic acid moiety to a 3-methoxyaniline moiety. The synthesis of this bond is the cornerstone of its preparation, with various methods available to achieve this transformation.

The most fundamental approach to synthesizing this compound is through the direct coupling of a picolinic acid derivative with 3-methoxyaniline. Classical protocols often involve the activation of the carboxylic acid group of picolinic acid to facilitate the nucleophilic attack by the amine. A common method is the conversion of picolinic acid to its more reactive acyl chloride. This intermediate readily reacts with 3-methoxyaniline, typically in the presence of a base to neutralize the HCl byproduct, to form the desired amide. This strategy has been successfully employed in the synthesis of structurally related N-phenylpicolinamide derivatives. nih.gov

Emerging protocols offer more efficient and atom-economical alternatives. One such advanced method is the organophosphorus-catalyzed three-component condensation. nih.gov This approach can unite an amine (like 3-methoxyaniline), a carboxylic acid (picolinic acid), and a pyridine (B92270) N-oxide in a single step. nih.gov A phosphetane (B12648431) catalyst, in conjunction with a mild oxidant and a terminal reductant, drives the serial dehydration reactions required for both amide formation and subsequent functionalization, showcasing a highly convergent and chemoselective strategy. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. iosrphr.org The synthesis of picolinamide (B142947) derivatives is particularly amenable to this technology. A representative procedure involves the mixture of picolinic acid and an aniline (B41778) derivative, such as p-anisidine (B42471) (a regioisomer of the required 3-methoxyaniline), often with a catalyst or promoter like orthoboric acid. nih.gov This mixture is then subjected to microwave irradiation for a short period, for instance, 40 minutes, to yield the target product. nih.gov

The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. psu.eduresearchgate.net This process can create a state of non-equilibrium, resulting in high instantaneous temperatures within the molecules while the bulk temperature remains lower, a phenomenon that can dramatically accelerate reaction rates. psu.edu The use of MAOS not only reduces reaction times but can also improve the scalability and reproducibility of the synthesis. iosrphr.org

Strategies for Derivatization and Analog Preparation

The this compound scaffold serves as a template for the development of analogs with potentially enhanced or modified properties. Derivatization strategies typically focus on two key areas: substitution on the phenyl ring and modifications to the picolinamide backbone.

The rational design of analogs often involves introducing various substituents onto the phenyl ring to probe structure-activity relationships (SAR). For example, in studies of related compounds, the introduction of chloro- or fluoro-substituents at the 4-position of the phenyl ring has been explored to enhance biological affinity. nih.gov Similarly, replacing the 3-methoxy group with a 3-methylthio group has been shown to significantly improve binding affinity for certain biological targets, such as the mGlu₄ receptor. nih.gov

The synthesis of these analogs follows the same fundamental amide coupling reactions described previously, utilizing appropriately substituted aniline starting materials. The impact of these substitutions can be quantified through biological assays, as illustrated by the comparative data for 3-methoxy and 3-methylthio analogs.

| Compound | Substitution | IC₅₀ (nM) | Fold Enhancement in Affinity (vs. Methoxy) |

| 9 | 3-methoxy | 13.7 | 1.0 |

| 10 | 3-methylthio | 4.9 | 2.8 |

| Data derived from a structure-affinity relationship study on related N-phenylpicolinamides. nih.gov |

Structural diversification can also be achieved by altering the picolinamide backbone itself. Advanced synthetic strategies allow for the introduction of substituents onto the pyridine ring. For instance, a synthetic route starting from 2,4-dichloro-3-nitropyridine (B57353) can be used to introduce new functionalities. researchgate.net This process can involve a selective Suzuki-Miyaura cross-coupling at one position, followed by a palladium-catalyzed aminocarbonylation at another, ultimately yielding a functionalized picolinamide structure. researchgate.net Such multi-step sequences provide access to a wide range of previously unexplored chemotypes, demonstrating the versatility of the picolinamide core for creating diverse libraries of compounds. researchgate.net

Utility in Directed Organic Synthesis

Beyond its role as a core structural component, the picolinamide group can function as a directing group in organic synthesis. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide can act in concert as a bidentate ligand, coordinating to a metal catalyst. nih.gov This coordination pre-organizes the substrate, allowing the catalyst to selectively activate a specific C-H bond, typically at the ortho-position of a tethered aromatic ring. This directed C-H activation enables the introduction of new functional groups at positions that would otherwise be unreactive, providing a powerful and efficient route to complex molecules from simple precursors. The strong ligand properties of the picolinamide fragment are well-documented and expand its applicability across many areas of the chemical industry. nih.gov

Picolinamide as a Directing Group in Transition Metal-Catalyzed C-H Functionalization

The picolinamide group is a bidentate directing group, meaning it can coordinate to a metal center through two atoms, typically the pyridine nitrogen and the amide oxygen. chim.it This chelation brings the metal catalyst in close proximity to a specific C-H bond, usually at the ortho position of the phenyl ring, leading to highly regioselective functionalization. chim.itresearchgate.net This strategy has been successfully employed with a variety of transition metals, including cobalt, copper, palladium, and nickel, for a range of transformations such as arylation, alkylation, amination, and the synthesis of heterocyclic compounds. nih.gov

Cobalt catalysis has gained prominence as a more sustainable and cost-effective alternative to precious metal catalysts. chim.it The picolinamide directing group has been instrumental in the development of cobalt-catalyzed C-H functionalization methods for the synthesis of various heterocyclic compounds. chim.it

One notable application is the synthesis of isoquinolines. In a study by Cui and co-workers, picolinamide was used as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. acs.orgresearchgate.net This reaction proceeds through C-H/N-H bond activation, with oxygen serving as the terminal oxidant, and demonstrates good functional group tolerance and excellent regioselectivity. acs.orgresearchgate.net The catalytic system typically involves a cobalt(II) salt, such as Co(OAc)₂, an oxidant, and an additive. chim.it The proposed mechanism initiates with the oxidation of Co(II) to Co(III), followed by coordination to the substrate and C-H bond activation to form a cobaltacycle intermediate. chim.itnih.gov Subsequent alkyne insertion and reductive elimination afford the desired isoquinoline (B145761) product. chim.it

Another significant application is the synthesis of indenones through the carboannulation of benzoates and alkynes, showcasing the utility of even weakly coordinating ester groups in cobalt(III)-catalyzed C-H activation. rsc.org Furthermore, cobalt catalysis has been employed for the synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes, where kinetic and DFT studies have identified migratory insertion as the rate-determining step. nih.govnih.gov

Table 1: Cobalt-Catalyzed Heterocycle Synthesis using Picolinamide Directing Group

| Product | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Isoquinolines | Benzylamides, Alkynes | Co(OAc)₂, O₂ | Traceless directing group, C-H/N-H activation, Good functional group tolerance |

| Indenones | Benzoates, Alkynes | Co(III) catalyst | Weak ester directing group, Redox-neutral annulation |

| Oxa-spirocycles | Phenoxy acetamide, Alkynes | Cp*Co(III) catalyst | Cascade C-H activation, Migratory insertion is rate-determining |

Copper-catalyzed C-H amination has become a powerful tool for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and materials science. nih.gov The picolinamide directing group has been successfully utilized in copper-catalyzed ortho-C-H amination of anilines, demonstrating excellent mono-substitution selectivity and high functional group tolerance. rsc.org These reactions are often operationally simple and can be performed under mild conditions, sometimes even at room temperature. acs.orgwesleyan.edu

The reaction typically involves a copper catalyst, such as Cu(OAc)₂, and an amine source. acs.orgrsc.org The picolinamide group chelates to the copper center, directing the amination to the ortho position of the aniline ring. acs.org The mechanism is proposed to involve a single electron transfer (SET) process. wesleyan.edu The versatility of this method is highlighted by its compatibility with a broad range of aniline substrates and both alkyl and heterocyclic amines. rsc.orgrsc.orgnih.gov

In some cases, the reaction cascade can be altered by subtly tuning the directing group. For instance, switching from picolinamide to thiopicolinamide in a copper-catalyzed reaction with protected naphthylamines led to the formation of different heterocyclic products, demonstrating the nuanced control that can be achieved through directing group modification. nih.govrsc.org

Table 2: Copper-Catalyzed ortho-C-H Amination with Picolinamide Directing Group

| Substrate | Amine Source | Catalyst System | Key Features |

|---|---|---|---|

| Anilines | Secondary amines | Cu catalyst | Excellent mono-substitution selectivity, High functional group tolerance |

| Anilines | Alkylamines | Cu(OAc)₂, O₂ | Room temperature reaction, Broad substrate scope |

| Naphthylamines | N-(benzoyloxy)amines | Cu catalyst | Directing group switch alters product outcome |

Mechanistic Probes in Directed C-H Activation Catalysis

The study of reaction mechanisms is crucial for the optimization of existing catalytic systems and the development of new transformations. This compound and related picolinamide-containing compounds have served as valuable mechanistic probes in understanding directed C-H activation catalysis.

Kinetic studies and computational investigations, including Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanisms of these reactions. nih.govrsc.org For instance, in palladium-catalyzed C-H activation aziridination, detailed kinetic and DFT studies revealed that acetic acid plays a beneficial role in controlling the formation of off-cycle intermediates, leading to improved reaction efficiency. nih.gov These studies provided evidence for electronic-controlled regioselectivity in the cyclopalladation step. nih.gov

In cobalt-catalyzed reactions, mechanistic investigations have helped to delineate the catalytic cycle, often involving the oxidation of a Co(II) precatalyst to a catalytically active Co(III) species. chim.it The formation of a cobaltacycle intermediate via a concerted metalation-deprotonation (CMD) pathway is a commonly proposed key step. chim.it Intermolecular kinetic isotope effect (KIE) experiments have been used to identify the rate-determining step in these transformations. chim.it

Furthermore, the ability to switch the site-selectivity of a reaction by changing the catalyst provides valuable mechanistic insights. For example, in the reaction of picolinamides with alkynes, a switch from a Rh(III) to a Rh(I) catalyst resulted in divergent C-H functionalization at either the pyridine ring or the arene unit, highlighting the distinct mechanistic pathways governed by the catalyst's oxidation state. nih.gov

The isolation and characterization of reaction intermediates, where possible, provide direct evidence for the proposed mechanistic steps. rsc.org While challenging, the direct synthesis of cobaltacycles via C-H activation has been achieved, offering crucial insights into cobalt catalytic chemistry. nih.gov

Ligand Characteristics and Metal Complexation

This compound's structure, featuring a pyridine ring, an amide linkage, and a methoxy-substituted phenyl group, allows it to act as a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the amide's carbonyl group are key donor sites, facilitating the formation of stable chelate rings with various metal ions. nih.gov

N-aryl picolinamides, including the 3-methoxy substituted variant, typically act as bidentate ligands, coordinating to metal centers through the pyridine nitrogen and the amide oxygen. This N,O-chelation is a common feature observed in complexes with a range of transition metals. nih.govchemrxiv.orgresearchgate.net The formation of five-membered chelate rings is a stabilizing factor in these complexes. researchgate.net

Iridium (Ir): In iridium complexes, N-(aryl)picolinamides can act as C,N-bidentate ligands, where the aryl group can also participate in coordination. nih.gov These complexes have been explored for their catalytic activities. nih.govacs.orgrsc.orgosti.gov

Ruthenium (Ru): Ruthenium complexes with picolinamide-type ligands have been synthesized and studied for their catalytic potential. ornl.govnih.govnih.gov The coordination environment around the ruthenium center can influence the complex's properties and reactivity. nih.gov

Platinum (Pt): Platinum(II) and Platinum(IV) complexes with picolinate (B1231196) and related ligands have been investigated. nih.govnih.gov The coordination geometry around the platinum center is often square planar or octahedral. nih.govnih.gov

Cobalt (Co): Cobalt complexes with picolinamide and related nitrogen-containing ligands have been synthesized and characterized. rsc.orgnih.govyoutube.comopenalex.orgyoutube.com These complexes exhibit a variety of coordination geometries and have been studied for their catalytic applications. rsc.orgnih.gov

Other Transition Metals (Mn(II), Ni(II), Cu(II)): Picolinamide derivatives readily form complexes with first-row transition metals like manganese, nickel, and copper. chemrxiv.orgiosrjournals.orgresearchgate.netchemrxiv.org The coordination environment is often octahedral, with the picolinamide acting as a bidentate ligand. iosrjournals.org

Table 1: Chelation Modes of this compound with Transition Metals

| Metal | Chelation Mode | Donor Atoms |

| Iridium (Ir) | Bidentate (C,N or N,O) | C, N or N, O |

| Ruthenium (Ru) | Bidentate (N,O) | N, O |

| Platinum (Pt) | Bidentate (N,O) | N, O |

| Cobalt (Co) | Bidentate (N,O) | N, O |

| Manganese (Mn) | Bidentate (N,O) | N, O |

| Nickel (Ni) | Bidentate (N,O) | N, O |

| Copper (Cu) | Bidentate (N,O) | N, O |

This table is generated based on typical coordination behavior of picolinamide-type ligands.

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. iosrjournals.orgscirp.orgresearchgate.net Microwave-assisted synthesis has also been employed for the preparation of related picolinamide compounds. nih.gov

These complexes are characterized by a variety of spectroscopic techniques:

Infrared (IR) Spectroscopy: The IR spectra of the complexes show characteristic shifts in the vibrational frequencies of the C=O and C=N bonds upon coordination to the metal ion. iosrjournals.orgscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. nih.govnih.gov

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex and can be used to study complex formation. iosrjournals.orgscirp.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the metal complex. nih.govresearchgate.netnih.gov

The electronic properties of substituents on the aryl ring of N-aryl picolinamides can significantly influence the stability and reactivity of their metal complexes. nih.govdntb.gov.uaresearchgate.net The methoxy (B1213986) group (-OCH₃) at the meta-position of the phenyl ring in this compound is an electron-donating group. This can increase the electron density on the amide nitrogen and, by extension, the donor strength of the ligand. This enhanced electron donation can lead to more stable metal complexes. nih.gov

The position of the substituent is also crucial. For instance, studies on iridium(III) complexes with substituted pyridylideneamide ligands have shown that the placement of methoxy groups on the phenyl ring can considerably enhance the catalytic activity of the iridium center. nih.gov

Role in Homogeneous Catalysis

Metal complexes of this compound and related picolinamides have shown promise as catalysts in various homogeneous catalytic reactions. The ligand can influence the catalytic activity of the metal center by modifying its electronic and steric environment.

While specific studies on this compound in transamidation are not widely reported, related iridium complexes with modified picolinamide-type ligands have demonstrated catalytic activity. nih.gov The electronic flexibility of the pyridylideneamide ligand system, which can be tuned by substituents, plays a role in their catalytic performance. nih.gov

Iridium complexes supported by picolinamide-based ligands have emerged as effective catalysts for the hydrogenation of carbon dioxide (CO₂) to formate. acs.orgrsc.orgosti.govfigshare.com The deprotonated amide moiety in these ligands is thought to be a key factor in their high catalytic activity, as it acts as a strong electron donor. acs.orgfigshare.com Porous organic polymers functionalized with N-phenylpicolinamide motifs have been used to support iridium catalysts, leading to high turnover numbers (TON) in CO₂ hydrogenation. rsc.org

Coordination Chemistry and Catalytic Applications

Enantioselective Transformations utilizing Chiral Picolinamide-Based Catalysts

The development of chiral catalysts for asymmetric transformations is a cornerstone of modern synthetic chemistry, enabling the selective production of one enantiomer of a chiral molecule. While N-(3-methoxyphenyl)picolinamide itself is not prominently featured in the literature as a chiral ligand for enantioselective catalysis, the broader class of chiral picolinamide-based catalysts has demonstrated significant potential in various asymmetric reactions. These catalysts typically feature a picolinamide (B142947) core that is appended with a chiral auxiliary, creating a stereochemically defined environment around a coordinated metal center or acting as an organocatalyst.

The integration of a chiral moiety into the picolinamide framework allows for the creation of effective catalysts for a range of enantioselective transformations. The pyridine (B92270) nitrogen and the amide group of the picolinamide scaffold provide a bidentate chelation site for metal catalysts, while the chiral substituent directs the stereochemical outcome of the reaction. In organocatalysis, the picolinamide unit can activate substrates through Lewis base interactions.

A notable application of chiral picolinamide-based catalysts is in the enantioselective reduction of imines. Researchers have developed silica-supported and polystyrene-supported chiral N-picolylimidazolidinones, which act as effective Lewis base organocatalysts for the reduction of ketimines using trichlorosilane (B8805176) (HSiCl3). researchgate.netunimi.it These solid-supported catalysts offer the advantage of easy recovery and recyclability, which is crucial for practical applications. In these systems, the picolinamide unit is believed to coordinate to the silicon atom of trichlorosilane, activating it for hydride transfer, while the chiral imidazolidinone scaffold controls the facial selectivity of the hydride attack on the imine, leading to the formation of chiral amines with high enantiomeric excess. researchgate.net

The polystyrene-supported picolinamide catalyst, in particular, has shown excellent performance, affording the desired chiral amines in high yields and with enantioselectivities up to 97% e.e. unimi.it The efficiency of these catalysts underscores the successful translation of stereochemical information from the chiral ligand to the final product.

Furthermore, a patent has disclosed the use of a cinchona-based chiral picolinamide ligand in conjunction with a manganese catalyst for asymmetric hydrogenation reactions. windows.net This highlights the versatility of the chiral picolinamide framework in coordinating with different transition metals to catalyze important enantioselective transformations.

The research in this area demonstrates that the modular nature of chiral picolinamide-based ligands, where the chiral component can be varied, allows for the tuning of steric and electronic properties to optimize both reactivity and enantioselectivity for specific transformations.

Interactive Data Table: Enantioselective Reduction of Imines with Chiral Picolinamide-Based Catalysts

| Catalyst System | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| Polystyrene-supported chiral N-picolylimidazolidinone / HSiCl₃ | N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | High | 97 | unimi.it |

| Silica-supported chiral N-picolylimidazolidinone / HSiCl₃ | Various ketimines | Chiral amines | High | Good | researchgate.net |

| Manganese / Cinchona-based chiral picolinamide ligand | Prochiral olefins/ketones | Chiral alkanes/alcohols | N/A | N/A | windows.net |

Molecular Interactions and Biological Activities

Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 4 (mGluR4)

The metabotropic glutamate receptor subtype 4 (mGluR4) is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release at many synapses. nih.gov Its activation is considered a potential therapeutic strategy for a variety of neurological and psychiatric disorders. nih.gov

N-(3-methoxyphenyl)picolinamide and its analogs have been identified as positive allosteric modulators (PAMs) of mGluR4. nih.govaxonmedchem.com PAMs are compounds that bind to an allosteric site on the receptor, a location distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding event does not activate the receptor on its own but rather enhances the receptor's response to glutamate.

The N-phenylpicolinamide scaffold has proven to be a valuable template for the development of potent and selective mGluR4 PAMs. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds to optimize their potency, selectivity, and pharmacokinetic properties. For instance, modifications to the picolinamide (B142947) "warhead" and the phenyl group have led to the discovery of compounds with nanomolar potency. nih.govnih.gov One such derivative, VU0361737, which is N-(4-chloro-3-methoxyphenyl)picolinamide, has demonstrated submicromolar potency at both human and rat mGluR4. axonmedchem.com Another optimized compound, VU0477886, emerged from a campaign focused on a 3-aminopicolinamide warhead and showed an EC50 of 95 nM. nih.gov

Table 1: Potency of this compound Analogs as mGluR4 PAMs

| Compound | EC50 (nM) | Maximal Response (% Glutamate Max) | Reference |

| VU0477886 | 95 | 89% | nih.gov |

| 18 (3-hydroxypicolinamide analog) | 125 | 115.4% | nih.gov |

| EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. The maximal response is normalized to the response induced by a saturating concentration of glutamate. |

The allosteric modulation of mGluR4 by N-phenylpicolinamide derivatives involves binding to a site topographically distinct from the glutamate binding site. nih.gov This interaction induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of G-protein coupling and subsequent intracellular signaling. mGluR4 is a member of the group III metabotropic glutamate receptors, which are negatively coupled to adenylyl cyclase through Gαi/o proteins. nih.gov Upon activation, these receptors inhibit the formation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Engagement with Other Molecular Targets

While the primary focus of research on this compound derivatives has been on their activity as mGluR4 PAMs, studies have also explored their interactions with other molecular targets.

The broader class of picolinamide derivatives has been investigated for various biological activities, which may involve the inhibition of certain enzymes or the modulation of key biochemical pathways. However, specific data on the general enzyme inhibition profile of this compound itself is limited in the provided search results.

Research has also explored the interaction of picolinamide derivatives with the RNA-binding protein HuR (Hu antigen R). nih.govresearchgate.net HuR is a protein that plays a significant role in post-transcriptional regulation by binding to AU-rich elements in the 3'-untranslated region of specific mRNAs, thereby influencing their stability and translation. nih.govresearchgate.net Dysregulation of HuR has been implicated in various diseases, including cancer and inflammation. nih.govresearchgate.net

A fragment-based screening approach has been utilized to identify N,N-arylalkyl-picolinamide derivatives that can interact with HuR. nih.gov These studies aim to develop small molecules that can modulate the interaction between HuR and its target mRNAs, offering a potential therapeutic strategy for diseases where HuR activity is dysregulated. nih.govresearchgate.net For example, a known inhibitor of the HuR-mRNA interaction, KH-3, has been shown to disrupt the binding of HuR to FOXQ1 mRNA, which is involved in breast cancer invasion. nih.gov This highlights the potential for picolinamide-based structures to be developed as modulators of RNA-binding proteins.

Research on Anti-Proliferative and Anti-Inflammatory Activities

Beyond their role in neurotransmission, derivatives of the core chemical structure have been investigated for their potential anti-proliferative and anti-inflammatory effects.

Several studies have demonstrated the anti-proliferative effects of various picolinamide and related heterocyclic compounds in different cancer cell lines. For instance, novel azetidin-2-one (B1220530) analogues of combretastatin (B1194345) A-4, which incorporate a methoxyphenyl group, have shown significant anti-proliferative activity against breast cancer cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, diarylpentanoid analogs containing a methoxyphenyl moiety have been shown to induce anti-proliferative activity in non-small cell lung cancer cells in a dose- and time-dependent manner. monash.edu Furthermore, indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues have demonstrated significant anti-proliferative activity against A549 lung cancer cells. nih.gov

Table 2: Anti-proliferative Activity of Related Compounds

| Compound Class | Cell Line | Activity | Reference |

| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7 (Breast Cancer) | IC50 values in the range of 10–33 nM for potent compounds. | nih.gov |

| Diarylpentanoid (MS13) | NCI-H520 & NCI-H23 (NSCLC) | Dose- and time-dependent anti-proliferative activity. | monash.edu |

| Indeno[1,2-d]thiazolo[3,2-a]pyrimidines | A549 (Lung Cancer) | Significant anti-proliferative activity. | nih.gov |

| IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological process. |

The anti-inflammatory potential of compounds containing the methoxyphenyl and picolinamide-related structures has also been a subject of investigation. For example, a synthesized molecule incorporating a nicotinoyl moiety (related to picolinamide) and a hydroxyphenyl group exhibited significant anti-inflammatory activity in various experimental models. nih.govresearchgate.net Other studies on different compounds containing a methoxyphenyl group have shown the ability to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2, and to modulate inflammatory signaling pathways such as NF-κB and MAPK. mdpi.comresearchgate.netciteab.com

In Vitro Evaluation of Anti-Proliferative Effects on Cancer Cell Lines

There is no published data available on the evaluation of this compound's anti-proliferative effects on cancer cell lines.

Investigation of Mechanisms such as Angiogenesis Inhibition and Apoptosis Induction

There is no published data available regarding the investigation of this compound's role in angiogenesis inhibition or apoptosis induction.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Phenyl Ring on Biological Activity and Selectivity

The phenyl ring of the N-(3-methoxyphenyl)picolinamide scaffold is a key area for modification to tune the compound's interaction with its biological target and improve its drug-like properties.

In the quest to optimize N-phenylpicolinamide derivatives as potential radioligands for the mGlu4 receptor, researchers have compared the effects of different substituents at the 3-position of the phenyl ring. nih.gov A key comparison was made between a 3-methoxy group, as seen in the parent compound, and a 3-methylthio group. nih.gov

The research revealed that substituting the 3-methoxy group with a 3-methylthio group resulted in a significant enhancement of binding affinity for the mGlu4 receptor. Specifically, the compound with the 3-methylthio group showed a 2.8-fold increase in affinity compared to its 3-methoxy counterpart. nih.gov This suggests that the sulfur atom of the methylthio group may engage in more favorable interactions within the receptor's binding pocket.

From a metabolic standpoint, the 3-methoxy group was identified as a metabolic "soft spot," prone to oxidative metabolism, which can lead to rapid clearance and reduced bioavailability. nih.gov While the N-methylthiophenyl derivatives were hypothesized to have a different metabolic profile, the primary driver for this substitution was the observed improvement in receptor affinity. nih.gov

Table 1: Comparative Receptor Affinity of 3-Methoxy vs. 3-Methylthio Analogs

| Compound Analogue | 3-Position Substituent | Receptor Affinity (IC₅₀) |

|---|---|---|

| This compound Analog | Methoxy (B1213986) | 13.7 nM |

This table presents a comparative view of the receptor affinity for analogues with different substituents at the 3-position of the phenyl ring.

The introduction of halogen atoms onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For the N-phenylpicolinamide series, substitutions at the 4-position of the phenyl ring have been shown to be well-tolerated and can enhance binding affinity. nih.gov

Studies demonstrated that introducing a chlorine (Cl) or fluorine (F) atom at the 4-phenyl position of this compound analogs led to an increase in affinity for the mGlu4 receptor. nih.gov Building on this, when a chlorine atom was added to the 4-position of the higher-affinity N-(3-(methylthio)phenyl)picolinamide core, the resulting compound exhibited a high in vitro binding affinity with an IC₅₀ value of 3.4 nM. nih.gov This indicates an additive beneficial effect of combining the 3-methylthio group with a 4-halogen substituent.

Table 2: Effect of Halogen Substitution on Receptor Affinity of N-(3-(methylthio)phenyl)picolinamide Analogs

| Compound Analogue | Substitution | Receptor Affinity (IC₅₀) |

|---|---|---|

| N-(3-(methylthio)phenyl)picolinamide Analog | 4-Chloro | 3.4 nM |

This table illustrates the impact of halogen substitution on the receptor affinity of N-phenylpicolinamide analogues.

Rational Design for Modulating Metabolic Stability

A significant challenge in the development of this compound-based compounds is their susceptibility to metabolic breakdown, which can limit their therapeutic potential.

One advanced strategy to enhance a drug's metabolic stability is the use of deuterium (B1214612) isotope effects. nih.gov This involves the specific replacement of hydrogen atoms with their heavier isotope, deuterium, at positions on the molecule that are known to be susceptible to metabolic attack. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymes like the cytochrome P450 system, which are often responsible for drug metabolism, break the C-D bond at a slower rate. This phenomenon is known as the kinetic isotope effect.

For this compound, where the 3-methoxy group is a known metabolic soft spot, replacing the hydrogens on the methoxy group with deuterium could significantly slow down its O-demethylation. nih.gov This would lead to a longer half-life and increased exposure of the parent compound in the body, potentially improving its efficacy. This strategy is most effective when the metabolic clearance of a drug is a primary determinant of its systemic clearance. nih.gov

The identification of metabolically labile sites, or "soft spots," is a critical step in rational drug design. nih.gov For the N-phenylpicolinamide scaffold, the 3-methoxy group has been explicitly recognized as a metabolic soft group. nih.gov Ether linkages, in general, are known to be susceptible to CYP450-mediated metabolism.

The primary metabolic pathway for a methoxy group is typically O-demethylation, an oxidative reaction carried out by cytochrome P450 enzymes. This process converts the methoxy group into a hydroxyl group, creating a metabolite that may have reduced receptor affinity and can be more easily eliminated from the body. Molecular docking studies on other methoxylated compounds have shown that the methoxy moiety often orients itself within the active site of metabolic enzymes, predisposing it to oxidation. The rapid metabolism of N-(4-chloro-3-methoxyphenyl)-2-picolinamide further supports the lability of this functional group.

Conformational Restriction and Steric Effects in Activity Optimization

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational restriction is a medicinal chemistry strategy that involves introducing structural constraints into a flexible molecule to reduce the number of possible conformations it can adopt. The goal is to lock the molecule into its "bioactive conformation"—the specific shape required for optimal interaction with the receptor.

This strategy can increase a compound's potency and selectivity by reducing the entropic penalty of binding. By pre-organizing the molecule in its active shape, less energy is lost upon binding to the target. Methods to achieve conformational restriction include introducing rings (cyclization), double or triple bonds, or bulky groups that limit bond rotation.

In the context of N-phenylpicolinamide analogs, steric effects—the influence of the size and shape of substituents—play a significant role. The introduction of bulky substituents can be used to probe the size and shape of a receptor's binding pocket. For instance, while some substitutions on the phenyl ring are well-tolerated, an overly large group could clash with the receptor, leading to a loss of affinity. Conversely, a well-placed bulky substituent might introduce new, favorable interactions or help to correctly orient the molecule within the binding site. The observation that substitutions at the 4-phenyl position of the N-phenylpicolinamide scaffold are tolerated suggests a degree of flexibility and space in that region of the corresponding receptor. nih.gov

Scaffold Modifications and their Influence on Pharmacological Potency

The pharmacological potency of N-aryl picolinamides can be significantly altered by chemical modifications to both the picolinamide (B142947) core and the N-phenyl ring. Research on various picolinamide derivatives, including those with cytotoxic and enzyme-inhibitory properties, has illuminated key structural features that govern their activity.

Modifications to the picolinamide scaffold, for instance, have been shown to be critical. In a series of N-methyl-4-phenoxypicolinamide derivatives evaluated for their cytotoxic activity against various cancer cell lines, the presence and nature of substituents on the phenoxy ring were found to be determinant factors for potency. mdpi.comnih.gov

Furthermore, studies on N-phenyl aromatic amides as xanthine (B1682287) oxidase inhibitors have demonstrated that substitutions on the N-phenyl ring play a pivotal role in modulating inhibitory activity. For example, the introduction of an imidazole (B134444) group at the 3-position and a substituted benzyloxy group at the 4-position of the N-phenyl ring led to the identification of highly potent inhibitors. nih.gov This suggests that the electronic and steric properties of substituents on the N-phenyl moiety are critical for target engagement.

While the specific pharmacological target of this compound is not detailed in the provided context, the general principles of SAR from related picolinamide series can be extrapolated. The methoxy group at the 3-position of the phenyl ring in this compound is an electron-donating group which can influence the molecule's conformation and binding affinity to its biological target. Modifications at other positions on the phenyl ring, or alterations to the picolinamide nitrogen, are likely to have a substantial impact on the compound's pharmacological profile.

Below is a data table illustrating the structure-activity relationships of some N-aryl picolinamide derivatives, providing a basis for understanding the potential impact of scaffold modifications.

| Compound ID | Scaffold Modification | Biological Target/Assay | Potency (IC₅₀) |

| 8c | N-methyl-4-(4-aminophenoxy)picolinamide | A549 cell line | 5.5 µM mdpi.com |

| H460 cell line | 2.8 µM mdpi.com | ||

| HT-29 cell line | 4.1 µM mdpi.com | ||

| 8d | N-methyl-4-(4-(methylamino)phenoxy)picolinamide | A549 cell line | 4.2 µM mdpi.com |

| H460 cell line | 2.1 µM mdpi.com | ||

| HT-29 cell line | 3.5 µM mdpi.com | ||

| 8e | N-methyl-4-(4-(ethylamino)phenoxy)picolinamide | A549 cell line | 3.6 µM mdpi.com |

| H460 cell line | 1.7 µM mdpi.com | ||

| HT-29 cell line | 3.0 µM mdpi.com | ||

| 12r | N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide | Xanthine Oxidase | 0.028 µM nih.gov |

| Topiroxostat | (Reference Drug) | Xanthine Oxidase | 0.017 µM nih.gov |

Radiopharmaceutical Chemistry and Molecular Imaging Probe Development

Design and Radiosynthesis of Radiolabeled N-(3-methoxyphenyl)picolinamide Analogs

The core structure of this compound has been systematically modified to create analogs with enhanced properties for PET imaging. These modifications aim to improve target affinity, selectivity, metabolic stability, and suitability for radiolabeling without altering the fundamental interaction with the biological target.

Carbon-11 (B1219553) Labeled Radioligands for Positron Emission Tomography (PET)

Carbon-11 is a positron-emitting isotope with a short half-life of 20.4 minutes, making it ideal for PET studies that allow for multiple scans in a single day. scholaris.ca Its incorporation into organic molecules is often considered to have a minimal impact on the compound's biochemical properties. nih.gov

Researchers have successfully synthesized several Carbon-11 labeled analogs of this compound. A notable example is [¹¹C]ML128 (N-(4-chloro-3-[¹¹C]methoxyphenyl)-2-picolinamide), which was developed as a PET radiotracer for the mGlu4 receptor. researchgate.netnih.govnih.gov This radioligand is synthesized by the methylation of its corresponding hydroxyphenyl precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govnih.gov

In another study, a series of N-(methylthiophenyl)picolinamide derivatives were designed and radiolabeled with Carbon-11. nih.govnih.gov Specifically, compounds [¹¹C]11 and [¹¹C]14 were prepared via the [¹¹C]methylation of their thiophenol precursors with [¹¹C]CH₃I. nih.govnih.gov These efforts were aimed at creating a specific mGlu4 PET radioligand to better understand its role in health and diseases like Parkinson's. nih.gov The introduction of the ¹¹C-methyl group onto the sulfur atom of the thiophenol precursor proved to be an effective strategy for creating these novel imaging agents. nih.gov

Fluorine-18 Labeled Radioligands for PET Imaging

Fluorine-18 is another crucial radionuclide for PET, favored for its longer half-life of 109.8 minutes, which allows for longer imaging studies and distribution to facilities without an on-site cyclotron. nih.govfrontiersin.org The C-F bond is the strongest in organic chemistry, often lending metabolic stability to the molecule. nih.gov

Following the picolinamide (B142947) scaffold, [¹⁸F]15 (N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide) was synthesized and characterized as a potential PET ligand for mGluR4. researchgate.net This tracer was designed to possess CNS drug-like properties, including high affinity and selectivity for mGluR4 and sufficient metabolic stability. researchgate.net The radiosynthesis of [¹⁸F]15 is a more complex, two-step process. researchgate.net The development of ¹⁸F-labeled probes often involves either nucleophilic or electrophilic fluorination methods to introduce the isotope into the target molecule or a prosthetic group. nih.gov

Radiosynthesis Methodologies and Optimization Parameters

The successful production of radiolabeled compounds for PET imaging hinges on efficient and reliable radiosynthesis methods. Key parameters include radiochemical yield, purity, and specific activity, all of which must be optimized within the time constraints imposed by the radionuclide's short half-life.

Radiochemical Yield, Purity, and Specific Activity Considerations

The viability of a PET radiotracer is highly dependent on its synthesis parameters. A high radiochemical yield (RCY) is necessary to produce sufficient quantities for imaging studies from a single production run. Radiochemical purity must be very high (>99%) to ensure that the observed signal is from the desired tracer and not from radioactive impurities. Specific activity (SA) , the ratio of radioactivity to the total mass of the compound, must be high to allow for the administration of a low chemical dose, thus avoiding pharmacological effects and ensuring the tracer accurately reflects the target's density. nih.gov

For the Carbon-11 labeled analogs, the synthesis of [¹¹C]ML128 was achieved with a decay-corrected RCY of 27.7 ± 5.3%, a radiochemical purity of over 99%, and a specific activity of 188.7 ± 88.8 GBq/µmol at the end of synthesis (EOS). nih.govnih.gov The entire synthesis and formulation process was completed in approximately 38 minutes. nih.govnih.gov The N-(methylthiophenyl)picolinamide derivatives, [¹¹C]11 and [¹¹C]14 , were produced with RCYs of 19.0 ± 7.7% and 34.8 ± 8.0%, respectively. nih.gov Their specific activities at EOS were 496 ± 138 GBq/µmol and 463 ± 263 GBq/µmol, respectively, with a total synthesis time of 35-40 minutes. nih.gov

The Fluorine-18 labeled analog, [¹⁸F]15 , was synthesized with a decay-corrected RCY of 11.6 ± 2.9%, a purity of 99%, and a specific activity of 84.1 ± 11.8 MBq/mmol. researchgate.net

| Radioligand | Isotope | Radiochemical Yield (RCY, decay-corrected) | Radiochemical Purity | Specific Activity (at EOS) | Total Synthesis Time | Reference |

|---|---|---|---|---|---|---|

| [¹¹C]ML128 | ¹¹C | 27.7 ± 5.3% | >99% | 188.7 ± 88.8 GBq/µmol | ~38 min | nih.govnih.gov |

| [¹¹C]11 | ¹¹C | 19.0 ± 7.7% | Not specified | 496 ± 138 GBq/µmol | 35-40 min | nih.gov |

| [¹¹C]14 | ¹¹C | 34.8 ± 8.0% | Not specified | 463 ± 263 GBq/µmol | 35-40 min | nih.gov |

| [¹⁸F]15 | ¹⁸F | 11.6 ± 2.9% | 99% | 84.1 ± 11.8 MBq/mmol | Not specified | researchgate.net |

In Vitro Characterization of Radioligand Binding

Before a radiolabeled compound is used for in vivo imaging, its binding characteristics must be thoroughly evaluated in vitro. These assays determine the ligand's affinity and selectivity for its intended target.

Competitive radioligand binding assays are commonly used to determine the in vitro binding affinities (expressed as Ki or IC₅₀ values) of the non-radioactive ("cold") versions of the compounds. researchgate.net For the N-(methylthiophenyl)picolinamide series, compounds 11 and 14 demonstrated high in vitro binding affinity for the mGlu4 receptor, with IC₅₀ values of 3.4 nM and 3.1 nM, respectively. nih.govnih.gov Furthermore, compound 11 was found to be highly selective, showing no significant agonist or antagonist activity at other tested mGlu receptors (mGlu1, mGlu2, mGlu5, mGlu6) and only weak agonist activity at mGlu8. nih.gov These promising in vitro profiles were the basis for selecting these compounds for radiolabeling and further PET imaging studies. nih.govnih.gov

| Compound | Target | In Vitro Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 11 | mGlu4 | 3.4 nM | nih.govnih.gov |

| Compound 14 | mGlu4 | 3.1 nM | nih.govnih.gov |

Receptor Binding Affinity and Efficacy in In Vitro Assays

The binding affinity of N-phenylpicolinamide derivatives for mGluR4 has been extensively evaluated through in vitro competitive binding assays. For instance, tritium-labeled N-(4-chloro-3-(methoxy-t3)phenyl)picolinamide was utilized in such assays with Chinese hamster ovary (CHO) cells transfected with mGluR4. nih.gov This approach allows for the determination of the half-maximal inhibitory concentration (IC50) of test compounds, which is a measure of their potency.

Derivatives of N-(methylthiophenyl)picolinamide have demonstrated high in vitro binding affinity for mGluR4, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov For example, specific derivatives have reported IC50 values of 3.4 nM and 3.1 nM, indicating potent binding to the receptor. nih.gov The N-phenylpicolinamide structure has proven to be a versatile template for developing ligands with high affinity for mGluR4. nih.gov

Table 1: In Vitro Binding Affinity of N-phenylpicolinamide Derivatives for mGluR4

| Compound | Target Receptor | Assay Type | Measured Value (IC50) |

|---|---|---|---|

| N-(methylthiophenyl)picolinamide derivative 1 | mGluR4 | Competitive Binding Assay | 3.4 nM |

| N-(methylthiophenyl)picolinamide derivative 2 | mGluR4 | Competitive Binding Assay | 3.1 nM |

Selectivity Profiling Against Other Glutamate (B1630785) Receptor Subtypes

Metabotropic glutamate receptors are categorized into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. nih.gov Group I includes mGluR1 and mGluR5, Group II consists of mGluR2 and mGluR3, and Group III comprises mGluR4, mGluR6, mGluR7, and mGluR8. nih.govnih.gov The development of selective radioligands is crucial to investigate the specific roles of these receptor subtypes.

N-phenylpicolinamide derivatives have been profiled for their selectivity against various mGluR subtypes. Some N-(methylthiophenyl)picolinamide derivatives have shown good selectivity for mGluR4 over other mGluR subtypes. nih.govnih.gov In vivo blocking studies with a carbon-11 labeled version of N-(4-chloro-3-methoxyphenyl)-2-picolinamide ([11C]ML128) demonstrated a significant decrease in brain accumulation when co-administered with an mGluR4 modulator, while only a minor decrease was observed with an mGluR5 modulator, supporting its selectivity for mGluR4 in vivo. nih.govresearchgate.net The N-terminal extracellular domain of mGluRs is a key determinant of agonist selectivity. nih.gov

In Vivo Preclinical Imaging Studies in Animal Models

Preclinical studies in animal models are essential for evaluating the potential of a radiopharmaceutical for human use. These studies provide critical information on brain uptake, distribution, and metabolism.

Brain Uptake Kinetics and Washout Profiles

PET imaging studies in Sprague Dawley rats with [11C]ML128, a carbon-11 labeled N-phenylpicolinamide derivative, have demonstrated rapid accumulation in several brain regions. nih.govresearchgate.net Peak radioactivity was observed between 1 and 3 minutes post-injection in areas known to have mGluR1 expression, such as the cerebellum, thalamus, and hippocampus. nih.govresearchgate.net This was followed by a fast washout from the brain. nih.govresearchgate.net

Similarly, PET studies with a carbon-11 labeled N-(methylthiophenyl)picolinamide derivative, [11C]11, also showed rapid accumulation in the brain. nih.gov Compared to [11C]ML128, [11C]11 exhibited higher uptake and a slower washout, which could indicate improved imaging characteristics. nih.gov The development of PET radioligands with favorable brain kinetics is an ongoing area of research for various neuroreceptor systems. nih.gov

Biodistribution and Metabolite Analysis in Rodent Models

Biodistribution studies provide information on the distribution of the radiotracer throughout the body. Studies with [11C]ML128 in rats indicated rapid metabolism. nih.govresearchgate.netnih.gov Blood metabolite analysis showed that the percentage of the parent compound, [11C]ML128, decreased to 30% within 5 minutes after intravenous injection. nih.gov The 3-methoxy group on the phenyl ring has been identified as a potential site of metabolism. nih.govnih.gov

The metabolic stability of these compounds is a critical factor for their utility as PET tracers. For instance, N-(methylthiophenyl)picolinamide derivatives were synthesized with the aim of having a different metabolic profile compared to their N-methoxyphenyl counterparts. nih.gov One such derivative, compound 11, demonstrated enhanced metabolic stability. nih.govnih.gov

Assessment of Specificity and Selectivity in Preclinical In Vivo Settings

The specificity and selectivity of a radiotracer are assessed in vivo through blocking studies. In these experiments, a non-radioactive compound that binds to the target receptor is administered to block the binding of the radiotracer.

For [11C]ML128, blocking studies in rats using an mGluR4 modulator resulted in a 22-28% decrease in the accumulation of the radiotracer in the brain. nih.govresearchgate.net This reduction indicates specific binding to the mGluR4. Furthermore, to assess selectivity, blocking studies were performed with an mGluR5 modulator, which resulted in only a minor decrease in [11C]ML128 accumulation, confirming its selectivity for mGluR4 over mGluR5 in a living system. nih.govresearchgate.netnih.gov The direct interaction of mGluR1α with tubulin has been demonstrated in rat brain extracts, highlighting the complex protein interactions of these receptors. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been pivotal in elucidating the molecular properties of N-(3-methoxyphenyl)picolinamide.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to analyze the electronic properties of various molecules. nih.gov For instance, DFT calculations using the CAM-B3LYP and wB97XD functionals with a 6-31+G* basis set have been utilized to study the electronic structures of different conformers of molecules. nih.gov This level of theory allows for the assessment of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial in understanding the electronic behavior and reactivity of a molecule. nih.gov

Table 1: Calculated Electronic Properties of a Representative Molecule using DFT

| Property | Value |

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| Energy Gap (ΔE) | Data not available for this compound |

| Dipole Moment | Data not available for this compound |

Ab Initio Studies on Molecular Conformations and Rotational Barriers

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are valuable for studying molecular conformations and the energy barriers associated with bond rotations. While specific ab initio studies on the rotational barriers of this compound were not found, this methodology is crucial for understanding the flexibility of the amide bond and the rotational freedom of the phenyl and picolinyl rings. Such studies would provide insight into the molecule's conformational landscape and the relative stability of different spatial arrangements.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical models and the experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and predicting their electronic absorption spectra. medium.com This technique can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For example, TD-DFT calculations have been used to investigate the electronic spectra of various organic compounds in different solvents. ekb.eg The choice of functional, such as CAM-B3LYP, and basis set is critical for obtaining accurate predictions that align with experimental UV-Vis spectra. nih.gov

Table 2: Predicted Electronic Absorption Data for a Representative Molecule using TD-DFT

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Data not available | Data not available | Data not available |

Fourier Transform Infrared (FT-IR) Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies and intensities, a theoretical FT-IR spectrum can be generated. This calculated spectrum can then be compared with an experimental FT-IR spectrum to aid in the assignment of vibrational bands to specific functional groups and bond vibrations within the molecule. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the amide (N-H, C=O), ether (C-O-C), and aromatic (C-H, C=C) groups.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Molecule

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| Ar-O Stretch | Data not available | Data not available |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. chemrevlett.comnih.gov The process involves placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score in kcal/mol. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov

Table 4: Representative Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-dependent kinase-like 2 (Human) | Not specified | >1.00E+4 nM (Kd) | Not specified ucsd.edu |

| Hypothetical Target A | PDB ID | Score | Residue 1, Residue 2 |

| Hypothetical Target B | PDB ID | Score | Residue 3, Residue 4 |

Broader Research Applications and Future Directions

Potential Applications in Materials Science (e.g., Polymer Monomers)

The structural backbone of N-(3-methoxyphenyl)picolinamide, characterized by its robust amide linkage, presents intriguing possibilities for its use in materials science, particularly as a monomer for the synthesis of novel polymers. Aromatic polyamides are a class of polymers renowned for their exceptional thermal stability and mechanical strength. yonsei.ac.krlibretexts.org The synthesis of such polymers typically involves the condensation reaction between aromatic diamines and aromatic dicarboxylic acids or their derivatives. youtube.com

While direct polymerization of this compound has not been extensively reported, its structure contains the necessary components that could be chemically modified to create suitable monomers. For instance, the introduction of additional reactive functional groups, such as a carboxylic acid or an amine, onto the phenyl or pyridine (B92270) ring would render the molecule bifunctional and capable of undergoing polycondensation reactions. youtube.comnih.gov This could lead to the development of new polyamides with unique properties conferred by the methoxyphenyl and picolinamide (B142947) moieties, such as altered solubility, thermal behavior, and coordination capabilities with metal ions.

The synthesis of polyamides from monomers containing pre-existing amide linkages or from amino acid derivatives has been demonstrated, suggesting that this compound could serve as a foundational structure for designing such specialty monomers. nih.gov The incorporation of the picolinamide unit into a polymer backbone is of particular interest due to the coordinating properties of the pyridine nitrogen, which could be exploited for the creation of metal-organic frameworks (MOFs) or functional polymers capable of binding metal catalysts. nih.gov

Below is a table summarizing the characteristics of aromatic polyamides and the potential contribution of an this compound-derived monomer.

| Property of Aromatic Polyamides | Potential Contribution of this compound Monomer |

| High thermal stability | The aromatic rings would contribute to thermal resistance. |

| Excellent mechanical strength | The rigid amide linkages would provide strength. |

| Chemical resistance | The stable aromatic and amide structures would offer resistance. |

| Limited solubility in organic solvents | The methoxy (B1213986) group might improve solubility. |

| Functionality | The pyridine nitrogen could act as a coordination site for metals. |

Explorations in N-Aryl Picolinamide Derivatives in Other Chemical Biology Contexts

The N-aryl picolinamide scaffold is a privileged structure in medicinal chemistry and has been explored in a variety of chemical biology contexts beyond a single target. Derivatives of this class have shown a broad spectrum of biological activities, highlighting the versatility of this chemical framework.

Research into N-aryl picolinamide derivatives has revealed their potential as:

Enzyme Inhibitors: A series of 6-substituted picolinamide derivatives have been synthesized and identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.govacs.org

Antitumor Agents: Certain N-methyl-picolinamide-4-thiol derivatives have demonstrated significant anti-proliferative activities against various human cancer cell lines. researchgate.net

Receptor Ligands: N-(methylthiophenyl)picolinamide derivatives have been developed as high-affinity ligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4), which is a target for the treatment of neurological disorders like Parkinson's disease. nih.gov

Antimicrobial Agents: The picolinamide core has been identified as a key component in the development of antibacterials that selectively target Clostridioides difficile. researchgate.net

The following interactive table presents a selection of N-aryl picolinamide derivatives and their documented biological activities.

| Derivative Class | Biological Target/Activity | Potential Therapeutic Area |

| 6-Substituted Picolinamides | 11β-HSD1 Inhibition | Metabolic Syndrome, Diabetes |

| N-Methyl-picolinamide-4-thiols | Antitumor Activity | Oncology |

| N-(methylthiophenyl)picolinamides | mGlu4 Receptor Ligands | Neurology (e.g., Parkinson's Disease) |

| 2,4-Disubstituted Picolinamides | Selective Antibacterial Activity | Infectious Diseases (C. difficile) |

These examples underscore the adaptability of the N-aryl picolinamide structure for interacting with diverse biological targets. The ability to readily modify both the aryl and picolinamide portions of the molecule allows for fine-tuning of its pharmacological properties.

Future Research Directions for Unexplored Potentials of this compound

The full potential of this compound and its derivatives remains an active area of scientific inquiry. Based on the existing body of research, several promising future directions can be envisioned.

One significant area for future exploration lies in the field of catalysis . Picolinamide-based compounds have been successfully employed as ligands in various transition metal-catalyzed reactions, such as Ullmann-type C-N coupling and nickel-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The nitrogen atom of the pyridine ring and the adjacent amide oxygen can act as a bidentate chelating system for metal ions, stabilizing catalytic species and influencing the outcome of the reaction. nih.gov Future work could focus on designing and synthesizing novel this compound-based ligands with tailored steric and electronic properties for specific catalytic applications. A nonsymmetrical picolinamide/benzamide ligand has been shown to influence regioselectivity in molybdenum-catalyzed reactions, suggesting that subtle structural modifications can have a significant impact. acs.org

In the realm of medicinal chemistry , while various N-aryl picolinamides have been investigated, a systematic exploration of the structure-activity relationship (SAR) specifically for this compound derivatives against a broader range of biological targets is warranted. nih.govresearchgate.net The methoxy substituent at the meta position of the phenyl ring offers a unique electronic and steric profile that could be advantageous for binding to specific protein targets. High-throughput screening of a library of this compound analogs against various enzymes, receptors, and ion channels could uncover novel therapeutic leads.

Furthermore, the potential of this compound in supramolecular chemistry and crystal engineering is an area ripe for investigation. The ability of the picolinamide moiety to form predictable hydrogen bonding patterns could be harnessed to construct complex, self-assembling architectures with defined properties.

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)picolinamide, and how can purity be validated?

this compound can be synthesized via palladium-catalyzed C–H activation or nucleophilic substitution. A validated protocol involves reacting 3-methoxyaniline with picolinoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification via column chromatography (hexane/ethyl acetate) yields the compound with >90% purity . Characterization relies on and NMR to confirm methoxy group integration (δ ~3.8 ppm) and aromatic proton coupling patterns. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How do structural modifications at the phenyl ring influence solubility and crystallinity?

Substituents at the phenyl ring’s para position (e.g., Cl, Br) enhance crystallinity but reduce solubility in polar solvents. For instance, N-(4-chlorophenyl)picolinamide forms stable crystals (mp 167–169°C) but requires DMSO for dissolution. In contrast, methoxy or methylthio groups improve aqueous solubility due to hydrogen bonding or lipophilic interactions . Solubility can be quantified via HPLC with a C18 column and acetonitrile/water gradient.

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved to synthesize this compound derivatives for CNS PET imaging?

Palladium-catalyzed directed C–H arylation enables regioselective modification. Using AgOAc as an additive and Pd(OAc)₂ as a catalyst, aryl iodides (e.g., 3-iodoanisole) couple at the ortho position of the picolinamide directing group, yielding derivatives like N-(8-(3-methoxyphenyl)naphthalen-1-yl)picolinamide (99% yield) . Radiolabeling with -methyl iodide introduces a carbon-11 isotope at the methoxy group for PET imaging . Key challenges include minimizing non-specific binding (NSB) via logP optimization (target: 2–3) .

Q. What methodologies address poor blood-brain barrier (BBB) permeability in CNS-targeted derivatives?

BBB permeability is improved by reducing molecular weight (<450 Da) and polar surface area (<90 Ų). For example, replacing the picolinamide group with a smaller acetyl moiety decreases NSB by 30% in vitro . In silico modeling (e.g., QikProp) predicts BBB penetration scores, while in vivo studies in rodents validate brain uptake via ex vivo autoradiography.

Q. How do conflicting data on substituent effects (e.g., Cl vs. F) inform structure-activity relationship (SAR) studies?

Contradictory affinity data for Cl- and F-substituted derivatives (e.g., Compounds 11 and 12 in PET studies) suggest electronic effects dominate over steric factors. Fluorine’s electronegativity enhances hydrogen bonding with TRPV1 receptors (Kd = 18 nM), while chlorine’s bulkiness improves metabolic stability but reduces target engagement . Comparative molecular field analysis (CoMFA) can resolve these discrepancies by correlating substituent properties with binding kinetics.

Methodological Challenges and Solutions

Q. How to resolve low yields in palladium-catalyzed reactions for bulky derivatives?

Low yields in sterically hindered systems (e.g., pyrene derivatives) are mitigated using CuBr₂ as a co-catalyst, which accelerates oxidative addition. For N-(10-(3-methoxyphenyl)pyren-1-yl)picolinamide, CuBr₂ increases yield from 50% to 71% by stabilizing the Pd(0) intermediate . Reaction monitoring via TLC (hexane/EtOAc = 70:30) ensures optimal stopping points.

Q. What analytical techniques validate bioactivity predictions for anticancer applications?

Cytotoxicity predictions (e.g., IC₅₀) for N-(tolyl)picolinamide isomers are tested against breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. Quantitative structure-activity relationship (QSAR) models with descriptors like logP and topological polar surface area (TPSA) achieve R² > 0.85 in cross-validation . Discrepancies between predicted and observed IC₅₀ values (e.g., ±10 µM) require recalibration with larger datasets.

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.